molecular formula C20H12O4P- B024456 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 39648-67-4

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B024456
CAS No.: 39648-67-4
M. Wt: 347.3 g/mol
InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-M
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Description

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: is a chiral chemical compound widely used in various chemical reactions and research applications. It is known for its role as a chiral ligand in asymmetric synthesis, particularly in hydrocarboxylation reactions. The compound’s unique structure, featuring two naphthyl groups connected by a phosphorus atom, allows it to form complexes with various metals, making it a valuable tool in catalysis and enantioselective reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can be synthesized through several methods. One common approach involves the reaction of 1,1’-bi-2-naphthol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters and purification steps .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chiral Catalysis

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate serves as a versatile chiral catalyst in asymmetric synthesis. Its ability to induce chirality in various substrates makes it essential for producing enantiomerically pure compounds. Some notable applications include:

  • Hydrocarboxylation Reactions : It is employed in hydrocarboxylation, where it facilitates the addition of carboxylic acid groups to alkenes under mild conditions. This reaction is crucial for synthesizing pharmaceutical intermediates and fine chemicals .
  • Enantioselective Reactions : The compound has been utilized in various enantioselective transformations, including the synthesis of chiral amines and alcohols. Its effectiveness is attributed to the unique spatial arrangement of its functional groups that promote selective interactions with substrates .

Chromatography Applications

The compound is also widely used in chromatographic techniques , particularly in:

  • Chiral Chromatography : It acts as a chiral stationary phase for the separation of enantiomers in high-performance liquid chromatography (HPLC). The use of this compound enhances the resolution of chiral compounds, making it invaluable in analytical chemistry .
  • Capillary Electrophoresis : Studies have shown that this compound can be used to improve the chiral selectivity of guanosine media in capillary electrophoresis applications .

Material Science

In material science, this compound has been explored for its potential in developing advanced materials:

  • Polymer Chemistry : Its phosphoric acid functionality allows it to participate in polymerization reactions, leading to the creation of new polymeric materials with tailored properties .
  • Nanomaterials : Research indicates that derivatives of this compound can be utilized in synthesizing nanomaterials with specific optical and electronic properties, expanding their application range in nanotechnology .

Case Study 1: Asymmetric Synthesis of Chiral Amines

A study demonstrated the use of this compound as a catalyst in the asymmetric synthesis of chiral amines from prochiral ketones. The reaction yielded high enantiomeric excess (ee) values, showcasing the compound's efficiency as a chiral ligand.

Case Study 2: Chiral Separation via HPLC

In a comparative study on the enantiomer separation using HPLC with this compound as a stationary phase, researchers reported enhanced resolution and selectivity for various pharmaceutical compounds. This application is particularly relevant for drug development where purity and chirality are critical .

Mechanism of Action

The mechanism of action of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate involves its ability to form chiral complexes with metal ions. These complexes act as catalysts in various enantioselective reactions. The compound’s unique structure allows it to induce chirality in the reaction environment, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal ions, facilitating the catalytic cycle .

Comparison with Similar Compounds

    1,1’-Bi-2-naphthol: Another chiral compound used in asymmetric synthesis.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand used in various catalytic reactions.

    3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: A derivative with enhanced steric properties .

Uniqueness: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate stands out due to its versatility in forming stable chiral complexes with a wide range of metals. Its ability to facilitate various enantioselective reactions makes it a valuable tool in both academic and industrial research .

Biological Activity

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAPO, is a synthetic compound notable for its chiral properties and significant applications in asymmetric catalysis. This compound exists in two enantiomeric forms: (R)-BINAPO and (S)-BINAPO. Both enantiomers have been extensively studied for their biological activities and roles in catalysis, particularly in the synthesis of chiral pharmaceuticals.

Chemical Formula

  • Formula : C₂₀H₁₃O₄P
  • Molecular Weight : 348.29 g/mol
  • CAS Number : 35193-63-6

Structural Characteristics

BINAPO features a rigid, C2-symmetric structure with two phosphate groups attached to a central binaphthyl core at the 2,2' positions. The chirality at the binaphthyl core allows BINAPO to selectively interact with various substrates during catalysis.

Enzymatic Applications

This compound has shown promise as an organocatalyst in several reactions:

  • Controlled Ring-Opening Polymerization : It facilitates the polymerization of cyclic esters like ε-caprolactone, leading to specific polymer architectures. This application has been documented in the Journal of the American Chemical Society .
  • Sonogashira Coupling Reactions : When used alongside copper catalysts, BINAPO enhances catalytic activity in cross-coupling reactions, which are crucial for synthesizing complex organic molecules .

The mechanism by which BINAPO operates involves forming a chiral pocket around a metal center in a catalyst complex. This configuration preferentially binds one enantiomer of the substrate molecule, resulting in the formation of a specific enantiomeric product in excess. For instance:

Rh I R BINAPO alkene CO2+H2 R enantiomer of carboxylic acid\text{Rh I R BINAPO alkene CO}_2+\text{H}_2\rightarrow \text{ R enantiomer of carboxylic acid}

This ability to induce chirality is particularly valuable in pharmaceutical applications where the biological activity of drugs often depends on their stereochemistry .

Case Study 1: Asymmetric Hydrocarboxylation

Research has demonstrated that Rh(I)-BINAPO complexes can effectively catalyze the asymmetric hydrocarboxylation of alkenes. This reaction is significant for producing chiral carboxylic acids that serve as building blocks in drug synthesis.

Case Study 2: Synthesis of Chiral Pharmaceuticals

A study highlighted BINAPO's role as a key intermediate in synthesizing various pharmaceutical compounds. Its application extends to drugs that require precise stereochemical configurations for optimal biological activity .

Comparative Analysis of Enantiomers

EnantiomerBiological ActivityApplications
(R)-BINAPOHigher efficiency in asymmetric catalysisUsed in Rh(I) complexes for hydrocarboxylation
(S)-BINAPOSimilar catalytic properties with slight variationsKey intermediate in pharmaceutical synthesis

Both enantiomers exhibit significant biological activity; however, their specific applications may vary based on their interaction with different substrates and reaction conditions.

Q & A

Basic Research Questions

Q. What are the key purification and characterization methods for 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate?

Methodological Answer:

  • Purification: Recrystallization from methanol or ethanol is commonly employed due to the compound’s high melting point (>300°C) and low solubility in polar solvents .
  • Characterization:
    • Optical Rotation: Measure using a polarimeter at 20°C in methanol (e.g., −605° ± 5° at c = 1) to confirm enantiomeric purity .
    • Chiral Purity: Analyze via capillary zone electrophoresis (CZE) with cyclodextrin-based chiral selectors or HPLC using chiral stationary phases .
    • Thermal Stability: Use differential scanning calorimetry (DSC) to verify decomposition temperatures (>300°C) .

Q. How is this compound applied as a chiral ligand in asymmetric catalysis?

Methodological Answer:

  • Hydrocarboxylation Reactions: Coordinate with palladium or rhodium to catalyze asymmetric additions. For example, in Rh-catalyzed dipolar cycloadditions, use 5–10 mol% ligand loading in dichloromethane at −20°C to achieve >90% enantiomeric excess (ee) .
  • Mannich Reactions: Employ as a Brønsted acid catalyst (2–5 mol%) in toluene at 25°C, with ee values >85% .
  • Key Parameters: Optimize solvent polarity, temperature, and metal-ligand ratio to enhance enantioselectivity .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of reaction products be determined using this compound?

Methodological Answer:

  • NMR Enantiodifferentiation: Use (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate as a chiral solvating agent (CSA). For secondary amines, prepare a 1:2 analyte:CSA ratio in CDCl₃ and analyze ¹H or ¹⁹F NMR splitting patterns. Linear relationships (R² ≥ 0.9995) between ee and peak integration are observed .
  • Chromatographic Methods:
    • LC/CE with Combined Selectors: Combine β-cyclodextrin and sulfated α-cyclodextrin for baseline separation of enantiomers .
    • Chiral Stationary Phases: Use cellulose-based columns with hexane/isopropanol mobile phases .

Q. How can conflicting optical rotation data be resolved during quality control?

Methodological Answer:

  • Data Contradictions: Reported optical rotations vary between −610° to −590° (c = 1, methanol) due to impurities or measurement conditions .
  • Mitigation Strategies:
    • Standardize Solvent and Concentration: Ensure consistent c = 1 in methanol and 20°C measurement conditions.
    • Cross-Validate with XRD or CD Spectroscopy: Confirm absolute configuration via X-ray crystallography or circular dichroism .
    • Batch Testing: Compare multiple synthesis batches to isolate procedural inconsistencies .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Decomposition Risks: Avoid exposure to strong oxidizers (e.g., HNO₃) or high humidity, which may hydrolyze the phosphate ester .
  • Handling Precautions: Use gloves (nitrile), eye protection, and fume hoods to minimize dermal/ocular irritation (H315, H319) .

Properties

IUPAC Name

13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O4P-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960268
Record name 4-Oxo-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39648-67-4
Record name (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

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